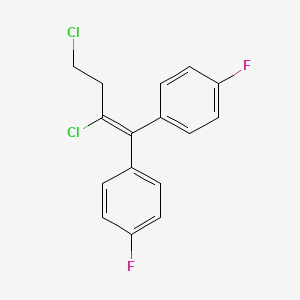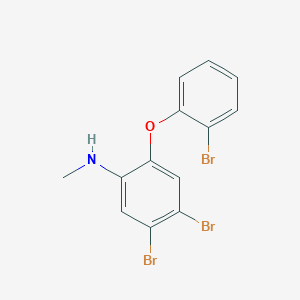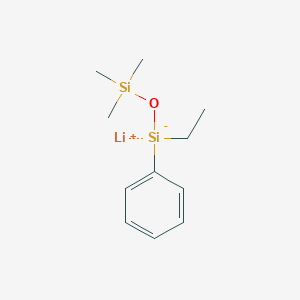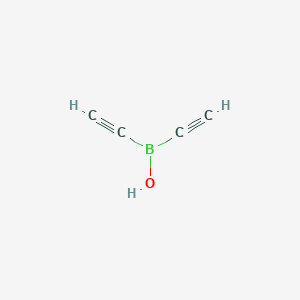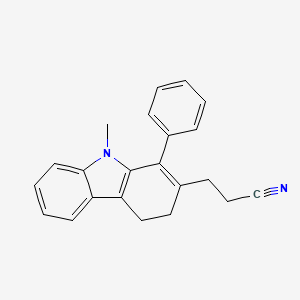
3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- is a complex organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- typically involves multi-step organic reactions. One common method includes the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to produce the desired indole product . Further steps involve functional group modifications to introduce the nitrile and other substituents.
Industrial Production Methods
Industrial production methods for this compound often utilize palladium-catalyzed tandem reactions. These reactions are efficient and can be conducted under microwave irradiation, significantly reducing reaction times and improving yields .
Análisis De Reacciones Químicas
Types of Reactions
3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted carbazoles, amines, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- involves its interaction with various molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
Indole derivatives: Share similar structural features and biological activities.
Benzopyrroles: Another class of heterocyclic compounds with comparable properties.
Thiazoles: Known for their diverse biological activities and structural similarities.
Uniqueness
3H-Carbazole-2-propanenitrile, 4,9-dihydro-9-methyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
828937-94-6 |
|---|---|
Fórmula molecular |
C22H20N2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
3-(9-methyl-1-phenyl-3,4-dihydrocarbazol-2-yl)propanenitrile |
InChI |
InChI=1S/C22H20N2/c1-24-20-12-6-5-11-18(20)19-14-13-17(10-7-15-23)21(22(19)24)16-8-3-2-4-9-16/h2-6,8-9,11-12H,7,10,13-14H2,1H3 |
Clave InChI |
WJSBIGIZURHAQP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1C(=C(CC3)CCC#N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
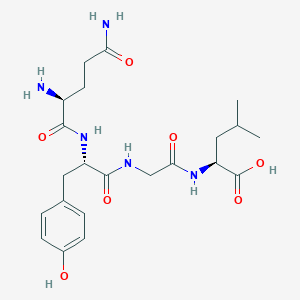
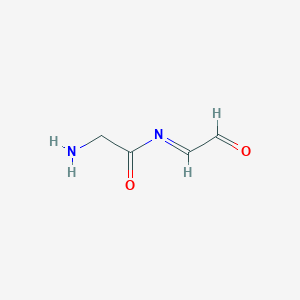
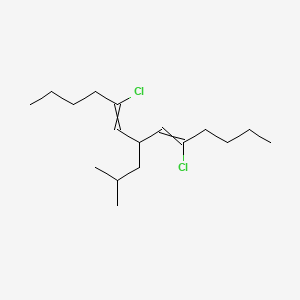
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
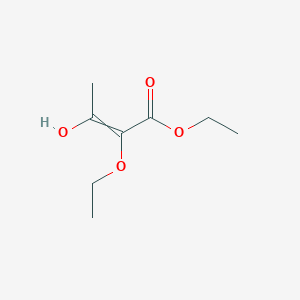
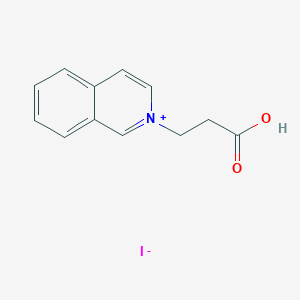
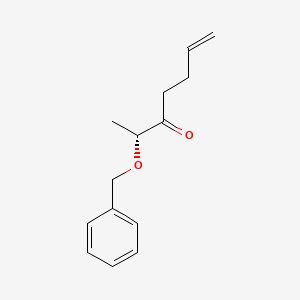
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
